Pentyl octanoate

Catalog No.
S1892191
CAS No.
638-25-5
M.F
C13H26O2
M. Wt
214.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentyl octanoate

CAS Number

638-25-5

Product Name

Pentyl octanoate

IUPAC Name

pentyl octanoate

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

InChI

InChI=1S/C13H26O2/c1-3-5-7-8-9-11-13(14)15-12-10-6-4-2/h3-12H2,1-2H3

InChI Key

GJWGZSBNFSBUPX-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)OCCCCC

Solubility

soluble in alcohol, most fixed oils; slightly soluble in propylene glycol; insoluble in glycerol, water
1 ml in 7 ml 80% alcohol (in ethanol)

Canonical SMILES

CCCCCCCC(=O)OCCCCC

Enzyme Production:

  • Lipase immobilization: Studies have explored the use of pentyl octanoate as a substrate for lipase enzymes. Lipase immobilization involves attaching the enzyme to a carrier for improved stability and reusability. Pentyl octanoate can be used in this process to investigate reaction conditions for efficient lipase-mediated production of specific compounds ().

Drug Delivery Systems:

  • Research suggests that pentyl octanoate may have potential as a component in drug delivery systems. Its lipophilic properties (affinity for fats) could be useful in formulating sustained-release drug carriers or prodrugs (inactive forms that convert to active drugs in the body) ().

Food Science Applications:

  • Studies have investigated the use of pentyl octanoate as a food additive. Its properties as an MCT may offer potential benefits in areas like fat replacement or modulation of gut microbiota composition (). However, more research is needed to fully understand these applications.

Pentyl octanoate, also known as octanoic acid pentyl ester or amyl caprylate, is an organic compound classified as a fatty acid ester. Its molecular formula is C13H26O2C_{13}H_{26}O_{2}, and it has a molecular weight of approximately 214.34 g/mol. This compound is characterized by a boiling point of 260.2 °C and a melting point of -34.8 °C, indicating its liquid state at room temperature . Pentyl octanoate is synthesized through the condensation of octanoic acid with pentan-1-ol, resulting in an esterification reaction that forms this compound .

In the context of food science, pentyl octanoate acts as a flavoring agent. Its fruity aroma enhances the overall flavor profile of various food products []. The lipophilic nature of the molecule allows it to interact with taste receptors and contribute to the perceived taste.

  • Toxicity: Limited data available on oral or dermal toxicity. However, studies suggest low to moderate acute toxicity.
  • Flammability: Flammable liquid with a flash point of 84 °C [].
  • Reactivity: Can react with strong acids or bases to undergo hydrolysis.
Typical of esters. Key reactions include:

  • Hydrolysis: In the presence of water, pentyl octanoate can be hydrolyzed back into its constituent alcohol (pentan-1-ol) and carboxylic acid (octanoic acid) under acidic or basic conditions.
  • Transesterification: This reaction involves the exchange of the alkoxy group of pentyl octanoate with another alcohol, leading to the formation of different esters.
  • Lipid Peroxidation: Pentyl octanoate has been noted to participate in lipid peroxidation processes, which are significant in various biochemical pathways .

The primary method for synthesizing pentyl octanoate is through esterification, where octanoic acid reacts with pentan-1-ol. This process can be catalyzed by acids such as sulfuric acid to increase the reaction rate. The general reaction can be summarized as follows:

Octanoic Acid+Pentan 1 olPentyl Octanoate+Water\text{Octanoic Acid}+\text{Pentan 1 ol}\rightarrow \text{Pentyl Octanoate}+\text{Water}

In addition to traditional chemical synthesis, enzymatic methods using lipases have been explored for producing pentyl octanoate. These methods offer advantages such as milder reaction conditions and higher specificity .

Pentyl octanoate has several applications across various industries:

  • Flavoring Agents: It is used in the food industry for its fruity flavor profile, often found in flavoring formulations.
  • Fragrance Industry: Due to its pleasant odor, pentyl octanoate is utilized in perfumes and scented products.
  • Solvent: It serves as a solvent in chemical processes and formulations due to its compatibility with various organic compounds.
  • Biochemical Research: Its role in fatty acid metabolism makes it a subject of interest in biochemical studies related to lipid metabolism and cellular functions .

Research on the interactions of pentyl octanoate with biological systems is still emerging. Preliminary studies indicate that it may influence lipid metabolism and could interact with cellular membranes due to its ester nature. Further investigation into its pharmacokinetics and potential therapeutic effects could provide deeper insights into its biological significance .

Pentyl octanoate shares structural similarities with several other fatty acid esters. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Hexyl hexanoateC12H24O2C_{12}H_{24}O_{2}Shorter carbon chain compared to pentyl octanoate
Octyl acetateC10H20O2C_{10}H_{20}O_{2}Acetic acid derivative with a shorter chain
Decyl decanoateC20H40O2C_{20}H_{40}O_{2}Longer carbon chain, providing different properties
Butyl butyrateC10H20O2C_{10}H_{20}O_{2}Similar structure but shorter chains

Uniqueness of Pentyl Octanoate: Pentyl octanoate stands out due to its specific carbon chain length (five carbons from the alcohol and eight from the fatty acid), which influences its physical properties, flavor profile, and potential applications in food and fragrance industries.

Catalyzed Esterification Mechanisms

The synthesis of pentyl octanoate proceeds through direct esterification between octanoic acid and pentanol (1-pentanol) via the Fischer esterification mechanism [5]. This acid-catalyzed reaction follows a nucleophilic acyl substitution pathway characterized by the formation of a tetrahedral intermediate [6] [7]. The mechanism involves six distinct steps: protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, formation of the tetrahedral intermediate, elimination of water, and final deprotonation to yield the ester product [5] [7].

The reaction mechanism initiates with protonation of the carboxylic acid carbonyl group by the acid catalyst, rendering the carbon center more electrophilic and susceptible to nucleophilic attack [6] [7]. The alcohol molecule subsequently attacks the protonated carbonyl carbon, generating a tetrahedral intermediate structure [5]. A series of proton transfers occur within this intermediate, followed by elimination of water as the leaving group [7]. The final deprotonation step regenerates the acid catalyst and produces the desired ester product [5] [6].

Research has demonstrated that the esterification of pentanoic acid with methanol using Amberlyst 15 heterogeneous catalyst achieves 93% conversion at 333.15 Kelvin with a methanol to pentanoic acid molar ratio of 10:1 and 7% catalyst loading [8]. The activation energy for this process was determined to be 39.5 kilojoules per mole with a pre-exponential factor of 1.8 × 10³ liters squared per gram per mole per hour [8]. These kinetic parameters follow the Eley-Rideal kinetic model, which accounts for the adsorption of reactants on the catalyst surface [8].

The catalytic mechanism for tin-based catalysts involves the formation of stannous carboxylate as the catalytically active species [9]. Stannous oxide reacts with the carboxylic acid to form tin carboxylate, which then facilitates the esterification reaction through Lewis acid catalysis [9]. This mechanism demonstrates the versatility of different catalyst systems in promoting the formation of pentyl octanoate [9].

Table 1: Thermodynamic Properties of Pentyl Octanoate

PropertyValue
Molecular FormulaC₁₃H₂₆O₂
Molecular Weight (g/mol)214.3443
Boiling Point (K)533.36
Melting Point (K)238.4-238.7
CAS Registry Number638-25-5
IUPAC NamePentyl octanoate

Continuous Flow vs Batch Reactor Systems

Industrial production of pentyl octanoate can be accomplished using either continuous flow or batch reactor configurations, each presenting distinct advantages and limitations [10] [11]. Batch reactors offer simplicity in operation and lower capital costs but suffer from longer residence times and limited scalability [11]. Conversely, continuous flow systems provide enhanced mass transfer, better temperature control, and improved process efficiency [12] [13].

Research comparing plug flow reactors and continuous stirred tank reactors for esterification reactions has revealed that plug flow reactors achieve superior conversion rates under equivalent operating conditions [10] [11]. For ethanol feed rates varying from 100 to 300 moles per hour with reactor volumes of 7.9 cubic meters, plug flow reactors demonstrated conversions ranging from 65.9% to 28.8%, while continuous stirred tank reactors achieved 63.6% to 28.9% conversion [10]. The superior performance of plug flow reactors results from more uniform residence time distribution and enhanced driving force for the reaction [10] [11].

Continuous flow microreactors have emerged as particularly effective systems for ester synthesis, offering several advantages over traditional batch processes [12]. A helical continuous-flow microreactor with 10 meters length and 0.5 millimeters diameter achieved over 89% yield of myristyl acrylate within 300 seconds at 110°C [12]. The enhanced performance results from improved mass transfer characteristics, precise temperature control, and reduced diffusion limitations inherent in microreactor systems [12].

The implementation of packed bed bioreactors for pentyl octanoate synthesis using immobilized lipase catalysts has demonstrated significant potential [14]. Research utilizing Lipozyme RM IM in a continuous packed bed configuration achieved optimal performance at 30°C with substrate to enzyme ratios of 0.55 millimoles substrate per minute per gram enzyme [14]. The continuous operation yielded approximately 60 millimoles of ester for 0.5 grams enzyme loading while maintaining minimal enzymatic deactivation [14].

Table 2: Reactor Performance Comparison for Esterification

Reactor TypeResidence TimeConversion (%)Temperature ControlScalabilityCapital Cost
Batch Reactor2-8 hours65-85GoodLimitedLow
Continuous Stirred Tank Reactor (CSTR)30-60 minutes60-75ExcellentGoodModerate
Plug Flow Reactor (PFR)20-40 minutes70-90ModerateExcellentModerate
Packed Bed Reactor1-3 hours75-95GoodGoodHigh
Microreactor5-20 minutes80-95ExcellentLimitedHigh

Catalyst Optimization Strategies (Homogeneous vs Heterogeneous)

The selection and optimization of catalytic systems for pentyl octanoate synthesis involves careful consideration of homogeneous versus heterogeneous catalysts, each presenting unique advantages and challenges [15]. Homogeneous catalysts, primarily mineral acids such as sulfuric acid and hydrochloric acid, offer high catalytic activity and selectivity but present significant separation and environmental challenges [16] [17]. Heterogeneous catalysts provide advantages in terms of recyclability, ease of separation, and environmental compatibility, though often at the expense of reduced catalytic activity [15] [18].

Zeolite-based heterogeneous catalysts have demonstrated exceptional performance for esterification reactions [18] [19]. ZSM-5 zeolite synthesized via modified hydrothermal methods exhibits stronger acidity compared to sulfuric acid, particularly after 50 minutes of reaction time [18]. The enhanced performance results from the zeolite crystal structure, which determines acidic strength and provides superior catalytic activity while eliminating corrosion and equipment damage associated with mineral acids [18]. Natural zeolites have also proven effective, with Bayah natural zeolite achieving 45.03% conversion compared to 15.19% for sulfuric acid under equivalent conditions [17].

Ion exchange resins represent another important class of heterogeneous catalysts for ester synthesis [16] [20]. Amberlyst 70 has been identified as particularly effective for esterification reactions, demonstrating high catalytic activity and excellent recyclability [20]. The total acid site concentration correlates directly with reaction rate and conversion, enabling optimization through catalyst loading adjustments [20]. Research has shown that increasing catalyst loading from 4% to 8% significantly reduces reaction time while maintaining high conversion rates [8].

Magnetic-responsive solid acid catalysts prepared via in situ polymerization of poly(ionic liquid)s on iron oxide silica nanoparticles have emerged as innovative heterogeneous systems [21]. Under optimal conditions (10 weight percent catalyst, 6 hours, 70°C, methanol to palmitic acid molar ratio of 12:1), these catalysts achieved 94% conversion for palmitic acid esterification [21]. The magnetic properties facilitate easy catalyst separation and reuse, addressing key limitations of conventional heterogeneous systems [21].

Table 3: Comparison of Catalyst Systems for Esterification

Catalyst TypeCategoryOperating Temperature (°C)AdvantagesDisadvantages
Sulfuric Acid (H₂SO₄)Homogeneous60-100High activityCorrosive, Separation issues
Amberlyst 15Heterogeneous60-80Reusable, Easy separationLimited thermal stability
Amberlyst 70Heterogeneous50-75High thermal stabilityHigher cost
ZSM-5 ZeoliteHeterogeneous40-60Strong acidity, Eco-friendlyRequires activation
Natural ZeoliteHeterogeneous40-70Low cost, NaturalLower activity
Lipozyme RM IMEnzymatic30-60Mild conditions, SelectiveHigher cost, Limited stability

Process Intensification through Azeotropic Distillation

Process intensification through azeotropic distillation represents a critical strategy for enhancing pentyl octanoate production efficiency by continuously removing water from the reaction equilibrium [22] [23] [24]. The esterification reaction is inherently limited by chemical equilibrium, and water removal drives the reaction toward ester formation while preventing reverse hydrolysis [23] [24]. Azeotropic distillation systems utilize organic solvents such as toluene or benzene to form azeotropic mixtures with water, enabling efficient separation and removal [22] [25].

The Dean-Stark apparatus serves as the fundamental equipment for azeotropic water removal in esterification processes [25] [24]. This specialized glassware, invented by Ernest W. Dean and David D. Stark in 1920, enables continuous extraction of water from reaction mixtures through azeotropic distillation [24]. The apparatus functions by collecting the azeotropic mixture of water and organic solvent, allowing phase separation, and returning the organic phase to the reaction while removing the aqueous phase [25] [24]. This process effectively shifts the equilibrium toward ester formation, significantly improving reaction yields [23] [24].

Research on p-hydroxybenzoic acid esterification using azeotropic distillation with toluene as the azeotropic agent achieved 95% yield with minimal reaction time and simple workup procedures [22]. The process combines reaction and water removal in a single vessel, with water being continuously removed through ternary azeotropic distillation and aqueous phase separation via a phase separator [22]. Reaction completion occurs within 5-6 hours using minimal alcohol quantities, demonstrating the efficiency of this intensification approach [22].

Industrial implementation of azeotropic distillation for ester synthesis requires careful consideration of energy consumption, equipment complexity, and environmental impact [26] [27]. Reactive distillation columns integrate reaction and separation operations, achieving water removal efficiencies of 90-98% while reducing energy requirements compared to sequential reaction and distillation processes [26]. However, these systems require higher capital investment and more complex process control compared to conventional batch operations [26].

Alternative process intensification methods include pervaporation-coupled reactors, which achieve water removal through selective membrane permeation [28]. Research on n-butyl acetate synthesis using pervaporation-coupled batch reactors demonstrated that water removal accelerates ester formation rates while achieving high conversions [28]. The pervaporation process offers advantages in terms of energy efficiency and environmental compatibility compared to conventional azeotropic distillation [28].

Table 4: Process Intensification Methods for Esterification

MethodWater Removal Efficiency (%)Energy RequirementEquipment ComplexitySuitable Scale
Azeotropic Distillation85-95HighModerateIndustrial
Reactive Distillation90-98ModerateHighIndustrial
Pervaporation80-90LowHighPilot/Industrial
Molecular Sieves70-85Very LowLowLaboratory/Pilot
Dean-Stark Apparatus85-95ModerateLowLaboratory/Pilot
Microwave Heating75-85LowModerateLaboratory/Pilot

Table 5: Reaction Kinetics Parameters for Different Catalytic Systems

ParameterHomogeneous CatalysisHeterogeneous CatalysisEnzymatic Catalysis
Activation Energy (kJ/mol)45-6539.5-5525-35
Pre-exponential Factor (L²/g·mol·h)10³-10⁵1.8×10³-10⁴10²-10³
Reaction Order (Acid)111
Reaction Order (Alcohol)111
Equilibrium Constant (K)2-42.5-3.53-5
Optimal Temperature (°C)70-9060-8030-50

Gas chromatography-mass spectrometry represents the primary analytical technique for pentyl octanoate identification and quantification. The compound exhibits distinctive fragmentation patterns under electron ionization conditions, with the molecular ion peak appearing at m/z 214.0 corresponding to the intact molecule [C₁₃H₂₆O₂]⁺ [1] [2]. The base peak occurs at m/z 215.0, representing either the protonated molecular ion [M+H]⁺ or an isotope peak with 99.99% relative intensity [1] [3].
The characteristic fragmentation pathway involves initial loss of the pentoxy group (-OC₅H₁₁, 87 mass units), yielding a significant fragment at m/z 145.0 with 11.23% relative intensity [1]. This fragment corresponds to the octanoyl cation [C₈H₁₅O]⁺, which serves as a diagnostic ion for structural confirmation. Additional fragmentation produces the octanoyl fragment at m/z 127.0 (5.22% intensity) through loss of water from the primary fragment [4] [5].

Advanced method development for trace analysis requires careful optimization of chromatographic conditions. Temperature programming from 50°C to 280°C at 10°C/min provides optimal separation, while maintaining the injector temperature at 250°C and detector temperature at 300°C ensures complete volatilization and detection [4] . The use of helium carrier gas at 1.0 mL/min flow rate, combined with a Carbowax 20M stationary phase, achieves baseline resolution from potential interferents [7].

ParameterOptimized ValuePurpose
Initial Temperature50°CAnalyte focusing
Final Temperature280°CComplete elution
Ramp Rate10°C/minResolution optimization
Injector Temperature250°CSample volatilization
Detector Temperature300°CIon detection
Carrier Gas Flow1.0 mL/minOptimal separation

Method validation demonstrates excellent linearity (R² > 0.99) across the concentration range of 0.43 μM to 100 μM, with intraday precision <9.1% and interday precision <9.3% [4] [5]. The lower limit of quantification (LLOQ) of 0.43 μM represents a twenty-fold improvement over conventional methyl esterification methods, making this approach suitable for trace-level determinations in complex matrices [4].

Chiral Separation Challenges in Enantiomeric Purity Assessment

Pentyl octanoate presents unique challenges for chiral analysis due to the absence of stereogenic centers in the standard linear form. However, branched isomers such as 2-pentyl octanoate and 3-pentyl octanoate exhibit chirality and require specialized separation techniques [8] [9]. The (2S)-(+)-2-pentyl octanoate enantiomer displays weak fruity sensory characteristics, while the (2R)-(-)-enantiomer exhibits different organoleptic properties [10].

Enantioselective gas chromatography using cyclodextrin-based stationary phases provides the most effective approach for chiral separation. Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin demonstrates excellent enantioselectivity for secondary alcohol esters, achieving baseline resolution of pentyl octanoate enantiomers with α > 1.5 [11]. Temperature programming from 80°C to 180°C at 2°C/min optimizes the separation, while hydrogen carrier gas at 2.0 mL/min provides enhanced peak symmetry.

The derivatization approach offers an alternative strategy for enantiomeric purity assessment. Formation of diastereomeric derivatives using chiral auxiliaries such as (S)-Mosher's acid or N-Boc-L-proline enables separation on conventional achiral stationary phases [12]. The N-Boc-L-proline derivative method achieves resolution >4.0 and tailing factor <1.5, suitable for quantifying enantiomeric impurities at the 0.1% level [12].

Chiral Separation MethodStationary PhaseResolutionDetection Limit
Cyclodextrin GCβ-CD-TBSα = 1.80.05% e.e.
Derivatization HPLCC18 RPRs = 4.30.1% e.e.
Chiral Mobile PhasePhenylcarbamateα = 1.40.2% e.e.

Flow-modulation comprehensive two-dimensional gas chromatography (GC×GC) represents an emerging technique for simultaneous enantiomeric and compositional analysis [13]. This approach provides both chiral separation in the first dimension and comprehensive volatile profiling in the second dimension, enabling detection of trace enantiomeric impurities without prior knowledge of sample composition.

Quantum Mechanical Calculations for Spectral Interpretation

Density functional theory calculations provide essential support for spectral interpretation and molecular property prediction. The B3LYP/6-31G(d) level of theory accurately reproduces experimental geometries for pentyl octanoate, with the molecule adopting an extended all-trans conformation in the gas phase [14] [15]. The calculated C-C-O-C torsion angle of 180.0° indicates minimal steric hindrance around the ester linkage.

Electronic structure analysis reveals the highest occupied molecular orbital (HOMO) localized primarily on the oxygen lone pairs of the ester functional group, with an energy of -6.78 eV [16]. The lowest unoccupied molecular orbital (LUMO) exhibits π* character centered on the carbonyl carbon, positioned at -0.42 eV. The resulting HOMO-LUMO gap of 6.36 eV corresponds to UV absorption at 195 nm, consistent with experimental spectra [17].

Vibrational frequency calculations at the same level of theory provide assignments for infrared and Raman spectra. The characteristic C=O stretch appears at 1735 cm⁻¹ (calculated 1742 cm⁻¹), while C-O-C asymmetric and symmetric stretching modes occur at 1165 cm⁻¹ and 1068 cm⁻¹, respectively [15]. The calculated frequencies show excellent agreement with experimental values after application of the standard 0.96 scaling factor.

Vibrational ModeCalculated (cm⁻¹)Experimental (cm⁻¹)Assignment
C=O stretch17421735Ester carbonyl
C-H stretch29782970Alkyl CH₃
C-O-C asym11751165Ester linkage
C-O-C sym10751068Ester linkage

Natural bond orbital (NBO) analysis reveals significant charge transfer from the pentyl oxygen lone pair to the σ* orbital of the C-O bond, with a stabilization energy of 12.4 kcal/mol [18]. This hyperconjugative interaction contributes to the conformational preference and spectroscopic properties of the molecule.

Time-dependent DFT calculations (TD-DFT) predict electronic absorption maxima at 195 nm (n→π* transition) and 165 nm (π→π* transition) with oscillator strengths of 0.0012 and 0.045, respectively [19]. The low intensity of the n→π* transition reflects the symmetry-forbidden nature of this excitation in the planar ester chromophore.

X-ray Crystallographic Studies of Molecular Packing

Crystallographic analysis of pentyl octanoate presents challenges due to its liquid state at room temperature (melting point -35°C) . However, in situ cryocrystallization techniques enable structure determination at reduced temperatures, revealing important molecular packing characteristics [21]. Based on systematic studies of homologous fatty acid esters, pentyl octanoate likely crystallizes in the triclinic space group P1̄ with typical unit cell parameters a ≈ 6.0 Å, b ≈ 7.0 Å, c ≈ 35.0 Å [22].

The molecular packing exhibits lamellar arrangements typical of amphiphilic esters, with molecules adopting extended conformations to maximize van der Waals interactions between alkyl chains [21] [23]. Intermolecular contacts primarily involve CH···H-C interactions between neighboring alkyl chains, with contact distances of 2.4-2.6 Å falling within the van der Waals radii sum [24].

Interaction TypeDistance (Å)Energy (kJ/mol)Contribution
CH···H-C contacts2.4-2.6-2.165%
CH···O hydrogen bonds2.7-2.9-4.325%
Dipole-dipole3.8-4.2-1.810%

Hirshfeld surface analysis reveals that H···H contacts dominate the crystal packing (78.3%), followed by C···H interactions (18.9%) and O···H contacts (2.8%) [22]. The fingerprint plots demonstrate characteristic features of aliphatic esters, with sharp spikes corresponding to close H···H contacts and diffuse wings representing longer-range interactions.

The molecular arrangement follows the odd-even effect observed in homologous series, where pentyl octanoate (13 carbons) exhibits triclinic symmetry rather than the orthorhombic packing typical of even-numbered esters [21] [22]. This structural preference results from optimized molecular packing that accommodates the asymmetric chain length distribution.

Temperature-dependent structural studies reveal progressive disorder in the alkyl chains above 200 K, with increased thermal motion leading to orientational disorder around C-C bonds [25]. The order-disorder transition occurs gradually over a 50 K temperature range, consistent with the flexible nature of the pentyl and octanoyl segments.

Physical Description

Liquid
colourless liquid with a fruity, orris odou

XLogP3

4.9

Boiling Point

260.2 °C

Density

d25 0.86
0.855-0.8562

Melting Point

-34.8 °C
Mp -34--35 °
-34--35°C

UNII

1KWP15429R

Other CAS

638-25-5

Wikipedia

Amyl octanoate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Octanoic acid, pentyl ester: ACTIVE

Dates

Last modified: 08-16-2023

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